4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide

説明

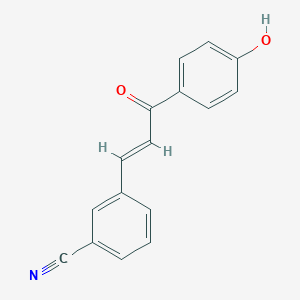

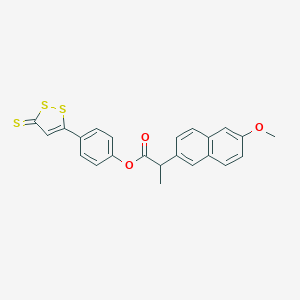

“4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide” is a chemical compound with the molecular formula C20H17NO3S . It has been described as a potent negative allosteric modulator (NAM) of the long-chain free fatty acid receptor FFA4 .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been described in several studies. For instance, a study revealed that xanthone benzenesulfonamide hybrid compounds can be used for the development of new lead anticancer agents . Another study synthesized AH-7614, a chemical derivative of “this compound”, and demonstrated these to be negative allosteric modulators (NAMs) of FFA4 .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 351.4 g/mol . The exact mass and monoisotopic mass of the compound are both 351.09291458 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 351.4 g/mol, an XLogP3-AA of 4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The compound is a white to beige powder that is soluble in DMSO to a concentration of 2 mg/mL .科学的研究の応用

Antiproliferative Activity : A study synthesized novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides as potential antiproliferative agents. Among these, a compound similar to 4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide showed significant activity against various cancer cell lines, suggesting its potential use in cancer treatment (Motavallizadeh et al., 2014).

Negative Allosteric Modulators of FFA4 : A related compound, AH-7614, which is a chemical derivative of 4-Methyl-N-9H-xanthen-9-yl-benzenesulfonamide, was investigated and found to be a negative allosteric modulator of the Free Fatty Acid receptor 4 (FFA4). This finding highlights the compound's relevance in the study of receptor function and potential therapeutic applications in conditions like type II diabetes (Watterson et al., 2017).

Anticancer Activity of Derivatives : Research into derivatives of N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides, which bear structural similarity to this compound, has shown marked anticancer activity against various human cancer cell lines, indicating the compound's potential for developing new anticancer treatments (Karakuş et al., 2018).

Photodynamic Therapy Application : A study synthesized new derivatives of benzenesulfonamide, which included a zinc phthalocyanine substituted with a similar xanthen derivative. These compounds exhibited properties useful for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield (Pişkin et al., 2020).

Antidepressant and Anxiolytic-like Activities : A xanthone derivative with a structure related to this compound was found to exhibit antidepressant and anxiolytic-like activities in behavioral tests on mice. This suggests its potential application in treating depression or anxiety disorders (Pytka et al., 2016).

Antibacterial Agents : Synthetic N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, structurally similar to this compound, were studied and found to be potent antibacterial agents, indicating potential use in developing new antibacterial drugs (Abbasi et al., 2015).

Carbonic Anhydrase Inhibition : A study on 4-(2-substituted hydrazinyl)benzenesulfonamides, which are structurally related, revealed these compounds' potent inhibition of human carbonic anhydrase, important in various diseases like glaucoma, epilepsy, obesity, and cancer (Gul et al., 2016).

作用機序

Target of Action

The primary target of 4-Methyl-N-(9H-xanthen-9-yl)benzenesulfonamide, also known as AH-7614, is the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120 . This receptor is a G protein-coupled receptor (GPCR) that responds to long-chain free fatty acids . AH-7614 has selectivity for FFA4 over FFA1 .

Mode of Action

AH-7614 acts as a potent and selective antagonist of FFA4 . It functions as a negative allosteric modulator (NAM) of FFA4 . This means that it binds to a site on the FFA4 receptor that is distinct from the active site, altering the receptor’s conformation and reducing its affinity for its agonists . AH-7614 is able to block the effects of both the polyunsaturated ω-6 fatty acid linoleic acid and the synthetic FFA4 agonist .

Biochemical Pathways

The FFA4 receptor is known to be involved in several biochemical pathways. Activation of FFA4 has been reported to regulate glucose homeostasis, release of incretins and satiety-regulating hormones, modulation of insulin sensitivity, and potential effects on weight gain . By acting as an antagonist, AH-7614 can inhibit these FFA4-mediated signals .

Pharmacokinetics

It is soluble in dmso, which suggests that it could be administered in a suitable solvent for research purposes .

Result of Action

The molecular and cellular effects of AH-7614’s action involve the inhibition of FFA4-mediated signals induced by a range of distinct fatty acids and synthetic FFA4 agonist ligands . For example, AH-7614 has been shown to prevent the differentiation of a mouse mesenchymal stem cell line toward an adipocyte-like phenotype .

特性

IUPAC Name |

4-methyl-N-(9H-xanthen-9-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3S/c1-14-10-12-15(13-11-14)25(22,23)21-20-16-6-2-4-8-18(16)24-19-9-5-3-7-17(19)20/h2-13,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCQEUZTOAAWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979307 | |

| Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6326-06-3 | |

| Record name | NSC31171 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-N-(9H-xanthen-9-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of AH-7614?

A1: AH-7614 acts as a negative allosteric modulator (NAM) of FFA4/GPR120, meaning it binds to a site distinct from the endogenous ligand binding site and negatively impacts receptor activation. [, ]

Q2: How does AH-7614 affect FFA4/GPR120 signaling?

A2: By binding allosterically, AH-7614 inhibits FFA4/GPR120 signaling induced by various agonists, including both endogenous ligands like long-chain fatty acids and synthetic agonists. [, ]

Q3: Is the antagonistic effect of AH-7614 dependent on the specific agonist used?

A3: Yes, research indicates that the nature of allosteric modulation by AH-7614 exhibits agonist probe dependence, meaning its effectiveness varies depending on the specific agonist activating FFA4/GPR120. [, ]

Q4: What are some downstream effects observed upon AH-7614-mediated FFA4/GPR120 inhibition?

A4: Studies using AH-7614 have revealed various downstream effects, including:

- Inhibition of adipocyte differentiation: AH-7614 blocked endogenous FFA4/GPR120 activation in murine mesenchymal stem cells, preventing their differentiation into adipocyte-like cells. [, ]

- Exacerbation of liver inflammation in NASH: In GPR120/FFAR4 knockout mice, AH-7614 worsened liver inflammation associated with non-alcoholic steatohepatitis (NASH). []

- Reversal of protective effects of DHA in NASH: AH-7614 reversed the suppressive effects of docosahexaenoic acid (DHA) on inflammation and fibrosis in adipose tissue in a NASH mouse model. []

- Partial reversal of ω-3 PUFA protection in MI: AH-7614 partially diminished the protective effect of ω-3 polyunsaturated fatty acids (PUFAs) against myocardial infarction (MI) in mice fed a diet enriched with ω-3 PUFAs. []

- Blockage of the preventive effect of EPA on TNF-α-induced inhibition of sugar uptake: AH-7614 blocked the ability of EPA to prevent the reduction of sugar uptake caused by TNF-α. []

Q5: What is the molecular formula and weight of AH-7614?

A5: The molecular formula of AH-7614 is C19H15NO3S, and its molecular weight is 353.41 g/mol.

Q6: Is there publicly available spectroscopic data for AH-7614?

A6: While the provided research abstracts don't include specific spectroscopic data, such information can likely be found in the full research articles or through chemical databases.

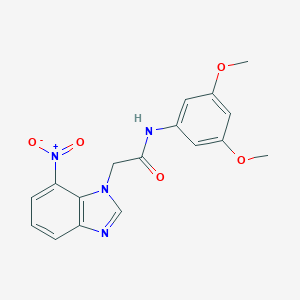

Q7: Are there any structural analogs of AH-7614 with similar or different biological activity?

A7: Yes, a closely related chemical analog of AH-7614, named TUG-1387 (4-methyl-N-(9H-xanthen-9-yl)benzamide), has been synthesized. Interestingly, TUG-1387 lacks FFA4/GPR120 activity, highlighting the importance of the sulfonamide group in AH-7614 for its interaction with the receptor. [, ]

Q8: In what model systems has AH-7614 been studied?

A8: AH-7614 has been investigated in various in vitro and in vivo models, including:

- Cell lines: CHO cells transfected with FFA4/GPR120 [], HT29 cells [], murine C3H10T1/2 mesenchymal stem cells [, ], RAW264.7 cells [], STC-1 cells [], MIN6 cells []

- Animal models: Mouse models of lipopolysaccharide (LPS)-induced acute lung injury [], cancer-induced cachexia [], myocardial infarction [], non-alcoholic steatohepatitis (NASH) [], colitis [, ], and LPS-induced inflammation []

- Ex vivo studies: Epididymal fat pads from wild-type and GPR120/FFAR4 knockout mice []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)

![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)

![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)

![2-[[5-(2-methoxyphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B519508.png)

![N-[2-(4-carbamoylpiperidin-1-yl)pyridin-3-yl]-2-morpholin-4-yl-1,3-oxazole-4-carboxamide](/img/structure/B519537.png)

![4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B519789.png)

![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)

![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)